2-(2-Bromoethyl)-1-nitroguanidine
Description
2-(2-Bromoethyl)-1-nitroguanidine is a nitroguanidine derivative characterized by a bromoethyl substituent at the guanidine moiety. Its structure combines a reactive bromoethyl group (a leaving group) with a nitroguanidine backbone, enabling nucleophilic substitution reactions and participation in heterocyclic syntheses.
Properties
CAS No. |
6266-36-0 |
|---|---|
Molecular Formula |
C3H7BrN4O2 |
Molecular Weight |
211.02 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-nitroguanidine |
InChI |
InChI=1S/C3H7BrN4O2/c4-1-2-6-3(5)7-8(9)10/h1-2H2,(H3,5,6,7) |
InChI Key |
PSCNIDRSTKFGCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36872 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of NSC 36872 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
NSC 36872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 36872 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of NSC 36872 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Scientific Research Applications
NSC 36872 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: NSC 36872 is used in biological assays and experiments to study its effects on cellular processes and pathways.
Medicine: This compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: NSC 36872 is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 36872 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which NSC 36872 is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
1-(2-Bromoethyl)-4-nitrobenzene :
This nitroaromatic compound, synthesized via nitration of phenyl ethyl bromide (using a nitrating mixture), shares the 2-bromoethyl functional group with 2-(2-Bromoethyl)-1-nitroguanidine. However, the nitro group is attached to a benzene ring rather than a guanidine moiety. This structural difference significantly alters reactivity:- Reactivity : The nitrobenzene derivative undergoes sulfonation with sodium sulfite to form sodium 2-(4-nitrophenyl)ethanesulfonate, leveraging the electron-withdrawing nitro group to activate the benzene ring for electrophilic substitution. In contrast, the nitroguanidine group in this compound enhances nucleophilic substitution at the bromoethyl site due to the electron-deficient guanidine nitrogen .
- Applications : Nitrobenzene derivatives are often intermediates in pharmaceutical synthesis (e.g., naratriptan hydrochloride), whereas nitroguanidines are more commonly linked to agrochemicals and explosives .
2-[2-(N-Phthalimido)ethyl]pyrimidines (e.g., Compounds 7a–d) :
These pyrimidine derivatives, synthesized by reacting bromoethyl-phthalimide intermediates with pyrimidine precursors, highlight the utility of bromoethyl groups in constructing nitrogen-containing heterocycles. Key comparisons include:- Synthetic Conditions : Both this compound and 2-[2-(N-phthalimido)ethyl]pyrimidines employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate alkylation. However, the latter requires phthalimide protection to direct reactivity, whereas the former’s nitroguanidine group inherently stabilizes transition states during substitution .
- Yield Trends : Pyrimidine derivatives achieve moderate yields (62–71%), suggesting competing side reactions. Similar challenges may arise with this compound due to the bromoethyl group’s propensity for elimination under basic conditions .
Comparative Data Table
Reactivity and Stability Insights
- Bromoethyl Group Stability : In this compound, the bromoethyl group is susceptible to hydrolysis or elimination under prolonged heating or strong bases, analogous to 1-(2-bromoethyl)-4-nitrobenzene .
- Nitroguanidine vs. Nitrobenzene : The nitroguanidine group’s resonance stabilization and hydrogen-bonding capacity distinguish it from nitrobenzene derivatives, enabling unique interactions in catalytic or biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
